c‑Src Kinase Inhibition Potency Comparison Against the Prototype Analog CGP 77675
In a liquid‑phase tyrosine phosphorylation assay using purified chicken c‑Src and poly‑Glu‑Tyr (4:1) substrate, 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide exhibited an IC50 of 226 nM against recombinant human full‑length SRC, measured after incubation with peptide substrate [1]. Under identical assay conditions, the prototypical analog CGP 77675 (piperidinol‑ethyl‑phenyl substituted) displayed an IC50 of 5–20 nM for substrate phosphorylation . The ~11‑ to 45‑fold potency difference demonstrates that the sulfonamide‑bearing side chain reduces affinity for the c‑Src active site relative to the piperidinol terminus, a bias that can be exploited experimentally to achieve partial Src inhibition without complete kinase shutdown.
| Evidence Dimension | c-Src IC50 in liquid-phase tyrosine phosphorylation assay |
|---|---|
| Target Compound Data | IC50 = 226 nM |
| Comparator Or Baseline | CGP 77675 IC50 = 5–20 nM (substrate phosphorylation); 40 nM (autophosphorylation) |
| Quantified Difference | ≈ 11‑ to 45‑fold higher IC50 for the target compound |
| Conditions | Recombinant human full‑length SRC vs. chicken c‑Src; both assays used peptide substrates; pH 7.5, 25 °C |
Why This Matters
A partially attenuated Src inhibitor is valuable for dissecting graded kinase–substrate relationships without triggering compensatory feedback loops, making this compound a superior tool for mechanistic studies where complete Src ablation is not desired.
- [1] BindingDB BDBM50514537 (CHEMBL4517370). IC50: 226 nM for inhibition of recombinant human His‑tagged full‑length SRC. Curated by ChEMBL. View Source
